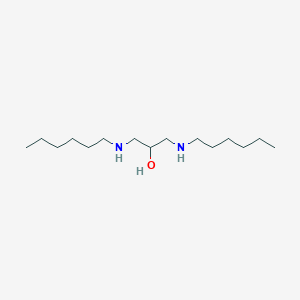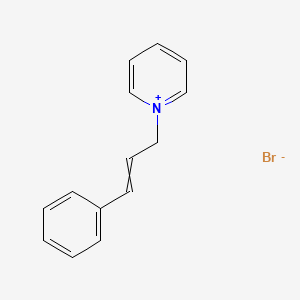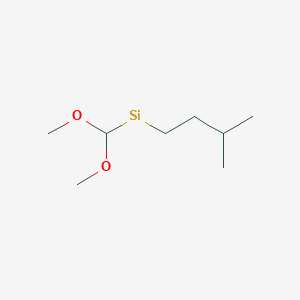
Acetic acid;(2-chloro-5-fluorophenyl)methanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(2-chloro-5-fluorophenyl)methanediol is a chemical compound that combines the properties of acetic acid and a substituted phenylmethanediol This compound is of interest due to its unique chemical structure, which includes both a carboxylic acid group and a substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2-chloro-5-fluorophenyl)methanediol typically involves the following steps:
Halogenation: The introduction of chlorine and fluorine atoms onto the aromatic ring can be achieved through electrophilic aromatic substitution reactions. Common reagents for this step include chlorine gas (Cl₂) and fluorine gas (F₂) or their respective halogenating agents.
Esterification: The final step involves the esterification of the hydroxylated aromatic compound with acetic acid. This can be achieved using acidic catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and hydroxylation processes, followed by esterification. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, forming (2-chloro-5-fluorophenyl)methanol.
Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of (2-chloro-5-fluorophenyl)methanol.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Acetic acid;(2-chloro-5-fluorophenyl)methanediol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid;(2-chloro-5-fluorophenyl)methanediol involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The compound may also undergo metabolic transformations in the body, resulting in active metabolites that contribute to its overall activity.
Comparison with Similar Compounds
Similar Compounds
(2-chloro-5-fluorophenyl)acetic acid: Similar structure but lacks the methanediol group.
(2-chloro-5-fluorophenyl)methanol: Similar structure but lacks the acetic acid group.
(2-chloro-5-fluorophenyl)ethanol: Similar structure with an ethyl group instead of a methanediol group.
Uniqueness
Acetic acid;(2-chloro-5-fluorophenyl)methanediol is unique due to the presence of both acetic acid and methanediol groups, which can influence its reactivity and potential applications. The combination of chlorine and fluorine atoms on the aromatic ring further enhances its chemical properties and potential biological activity.
Properties
CAS No. |
571903-68-9 |
|---|---|
Molecular Formula |
C11H14ClFO6 |
Molecular Weight |
296.67 g/mol |
IUPAC Name |
acetic acid;(2-chloro-5-fluorophenyl)methanediol |
InChI |
InChI=1S/C7H6ClFO2.2C2H4O2/c8-6-2-1-4(9)3-5(6)7(10)11;2*1-2(3)4/h1-3,7,10-11H;2*1H3,(H,3,4) |
InChI Key |
ZZPSDFORELGLQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC(=C(C=C1F)C(O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


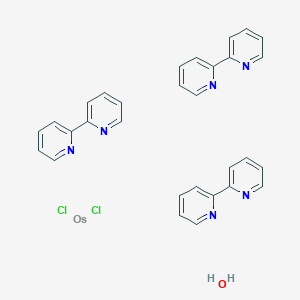
![Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride](/img/structure/B14241834.png)
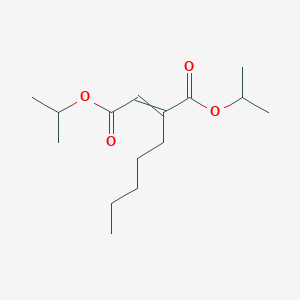
![(3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B14241859.png)
![2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane](/img/structure/B14241862.png)

![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241869.png)
![1,4-Bis[2-(ethenyloxy)ethyl]cyclohexane](/img/structure/B14241874.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14241881.png)

![4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14241883.png)
